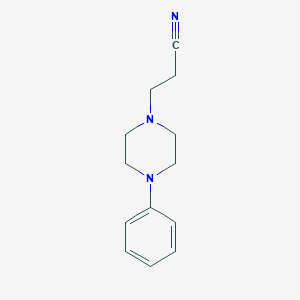
3-(4-Phenylpiperazin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenylpiperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
The applications of 3-(4-Phenylpiperazin-1-yl)propanenitrile can be categorized into several key areas:
Medicinal Chemistry
This compound has been explored for its potential in drug development, particularly targeting neurological disorders. The piperazine moiety is known to mimic neurotransmitter structures, which may influence neurological pathways.
Case Studies :
- Research has indicated that derivatives of this compound exhibit promising antiproliferative properties against various cancer cell lines, suggesting potential applications in oncology .
- Studies have also shown that this compound can inhibit tubulin polymerization and induce cell cycle arrest in tumor cells, highlighting its potential as an anticancer agent .
The biological activity of this compound includes:
- Antimicrobial Properties : Investigations into the compound's ability to combat bacterial and fungal infections are ongoing.
- Anticancer Activity : The compound has shown effects on tumor cell growth inhibition and may serve as a lead compound for developing new anticancer drugs .
Mechanism of Action :
The mechanism by which this compound exerts its effects likely involves interactions with specific enzymes or receptors within the body. For example, the nitrile group may participate in enzyme interactions, while the piperazine ring could affect neurotransmitter systems.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals. Its reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules.
Data Table: Summary of Applications
Propriétés
Numéro CAS |
18505-84-5 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(4-phenylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H17N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,8-12H2 |
Clé InChI |
KTXUJUPSPCFJME-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC#N)C2=CC=CC=C2 |
SMILES canonique |
C1CN(CCN1CCC#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















